Boc-L-Lys(Fmoc)(Me)-OH
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Description
“Boc-L-Lys(Fmoc)(Me)-OH” is a compound used in peptide synthesis. It is a derivative of the amino acid lysine, with protecting groups Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) attached to the amino groups .
Synthesis Analysis
The synthesis of this compound involves the protection of the amino groups of lysine with Boc and Fmoc. The Boc group can be removed using mild methods such as the use of oxalyl chloride . The Fmoc group can be removed under basic conditions . The synthesis also involves the use of solid-phase peptide synthesis (SPPS) methods .Molecular Structure Analysis
The molecular structure of this compound includes the lysine amino acid backbone with the Boc and Fmoc protecting groups attached to the amino groups .Chemical Reactions Analysis
The key chemical reactions involved in the use of this compound are the attachment and removal of the protecting groups. The Boc group can be removed using mild methods such as the use of oxalyl chloride . The Fmoc group can be removed under basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 653.7±55.0 °C, a predicted density of 1.169±0.06 g/cm3, and it is slightly soluble in water .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2S)-6-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)15-9-10-16-29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYDOXKAXGPKGQ-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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